molecular formula C13H16O2 B1323598 3-(2-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 731772-82-0

3-(2-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323598
CAS No.: 731772-82-0
M. Wt: 204.26 g/mol
InChI Key: DGRAPEKQGJQTKT-UHFFFAOYSA-N
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Description

3-(2-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a propene chain with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 2-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Knoevenagel condensation, where 2-carboethoxybenzaldehyde reacts with methyl propionate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenylpropenes depending on the reagents used.

Scientific Research Applications

3-(2-Carboethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Carboethoxyphenyl)-1-propene: Similar structure but lacks the methyl substitution on the propene chain.

    4-(2-Carboethoxyphenyl)-1-butene: Similar structure but with a butene chain instead of a propene chain.

Uniqueness

3-(2-Carboethoxyphenyl)-2-methyl-1-propene is unique due to the presence of both the carboethoxy group and the methyl substitution on the propene chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

ethyl 2-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRAPEKQGJQTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641150
Record name Ethyl 2-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-82-0
Record name Ethyl 2-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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